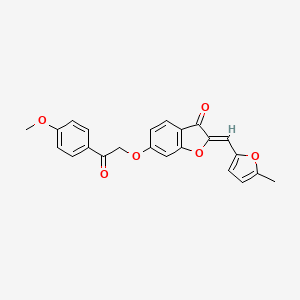

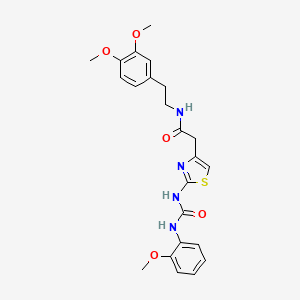

![molecular formula C19H24N2O3S B2500778 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 333311-37-8](/img/structure/B2500778.png)

1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography and NMR spectroscopy . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . Unfortunately, the specific physical and chemical properties of this compound are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamides as Adenosine A2B Receptor Antagonists

Researchers have developed a novel synthesis method for sulfonamides, targeting potent and selective adenosine A2B receptor antagonists. Utilizing compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine as starting points, a variety of amines, including aniline and N-benzylpiperazine, reacted with p-nitrophenoxysulfonylphenylxanthine derivatives. This method overcame the low yields of standard reactions for sulfonamide formation, resulting in sulfonamides that showed significantly increased potency at A(2B) receptors compared to their parent sulfonates. The most active compound in this series exhibited high selectivity against other human adenosine receptor subtypes (Luo Yan et al., 2006).

Antidepressant and Anxiolytic Effects of Phenylpiperazine Derivatives

Phenylpiperazine derivatives, specifically HBK-14 and HBK-15, have been studied for their antidepressant-like and anxiolytic-like properties in animal models. These compounds demonstrated high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, acting as full 5-HT1A and 5-HT7 receptor antagonists. Their potent antidepressant-like activity was evaluated using the forced swim test in mice and rats, and anxiolytic-like properties were assessed in the four-plate test and elevated plus maze test. The involvement of the serotonergic system, particularly the 5-HT1A receptor, in the actions of these compounds was highlighted (K. Pytka et al., 2015).

Positron Emission Tomography (PET) Imaging of MET Receptor

A derivative for in vivo imaging of the mesenchymal-epithelial transition (MET) receptor by positron emission tomography (PET) was developed and evaluated. The compound 3-[3,5-dimethyl-4-(4-[11C]methylpiperazinecarbonyl)-1H-pyrrol-2-ylmethylene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonic acid (3-chlorophenyl)methylamide, termed [11C]SU11274, demonstrated appropriate imaging marker qualities for quantification of MET receptor in vivo. This development can aid in the clinical development of MET-targeted cancer therapeutics (Chunying Wu et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-4-phenylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-13-18(24-3)19(14-16(15)2)25(22,23)21-11-9-20(10-12-21)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRJNNMTMKKRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-phenylpiperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

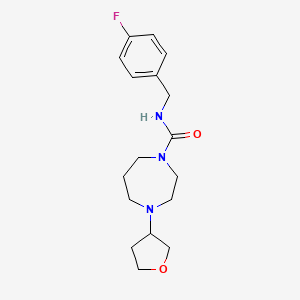

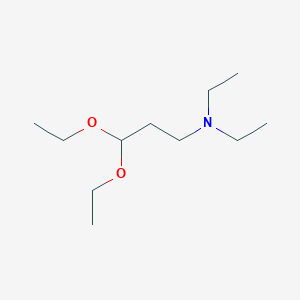

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

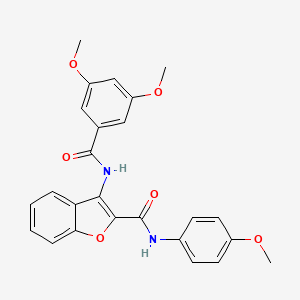

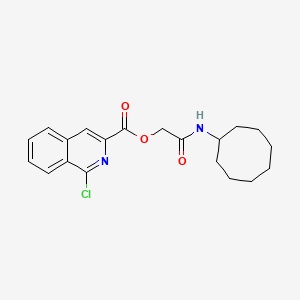

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

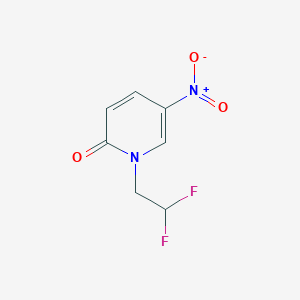

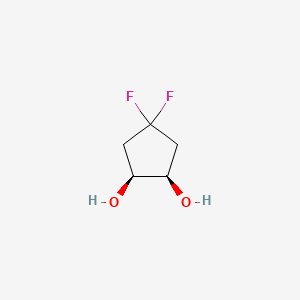

![7-acetyl-3-(2,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2500715.png)

![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrochloride](/img/structure/B2500717.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2500718.png)